molecular formula C9H9NO B152044 Cinnamamide CAS No. 22031-64-7

Cinnamamide

Cat. No.: B152044
CAS No.: 22031-64-7
M. Wt: 147.17 g/mol
InChI Key: APEJMQOBVMLION-VOTSOKGWSA-N
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Description

Cinnamamide is an organic compound derived from cinnamic acid, characterized by the presence of an amide group attached to the cinnamoyl moiety. It is commonly found in various plant species and is known for its low toxicity and diverse biological activities .

Scientific Research Applications

Safety and Hazards

Cinnamamide is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Cinnamamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibitory activity of this compound greatly depends on its structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exhibits potent protective capacities against glutamate-induced cell damage in SH-SY5Y cells . It also shows a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension . Furthermore, this compound has a cytoprotective effect on nerves in neurogenerative diseases and an anti-inflammatory effect .

Molecular Mechanism

The molecular mechanism of this compound involves direct interactions with biomolecules. For instance, in antifungal action, this compound derivatives directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In α-glucosidase inhibition, molecular docking studies revealed that this compound interacts with key residues of α-glucosidase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound derivative M220 showed protective abilities and preserved lung function in Plasmodium berghei ANKA-infected mice at different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a part of many important biochemical pathways and is commonly found in the plant world . In engineered E. coli, this compound was synthesized using cinnamic acid as the precursor .

Transport and Distribution

It is known that this compound derivatives show acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .

Subcellular Localization

Cinnamic acid 4-hydroxylase (C4H), a member of the cytochrome P450 monooxygenase superfamily, which plays a central role in phenylpropanoid metabolism and lignin biosynthesis, is localized to the endoplasmic reticulum in planta . This might provide some insights into the potential subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamamide can be synthesized through several methods. One efficient method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors. This method offers high conversion rates under mild conditions and allows for the recycling of the catalyst . Another practical method involves a three-component coupling reaction of arylaldehydes, amines, and Meldrum’s acid, which proceeds without the need for coupling reagents, oxidants, or catalysts .

Industrial Production Methods

Industrial production of this compound often employs enzymatic synthesis due to its efficiency and eco-friendliness. Continuous-flow microreactors are used to optimize reaction conditions, ensuring high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions

Cinnamamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding cinnamic acid derivatives.

    Reduction: Reduction of this compound yields cinnamylamine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include cinnamic acid derivatives, cinnamylamine, and substituted cinnamamides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its diverse biological activities and the ease with which it can be synthesized and modified. Its derivatives exhibit a wide range of pharmacological properties, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(E)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJMQOBVMLION-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060739, DTXSID901035045
Record name 2-Propenamide, 3-phenyl-
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Record name (2E)-3-Phenylprop-2-enamide
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22031-64-7, 621-79-4
Record name trans-Cinnamamide
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Record name Cinnamamide
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Record name Cinnamamide, (E)-
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Record name trans-Cinnamamide
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Record name CINNAMAMIDE
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Record name 2-Propenamide, 3-phenyl-
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Record name Cinnamamide
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Record name CINNAMAMIDE, (E)-
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Synthesis routes and methods I

Procedure details

Into a dichloromethane solution of a poly(propyleneimine)dendrimer (1.0 g, 3.2 mmol, made by Aldrich Corporation) of the first generation (n=1 in FIG. 8) containing a catalytic quantity of triethylamine, a solution of trans-cinnamyl chloride (0.63 g, 3.7 mmol, made by Aldrich Corporation) was dropped, and the resultant solution was stirred at 0° C. for one hour and then at room temperature for 40 hours. This reaction liquid was diluted with dichloromethane, was cleaned sequentially with ion-exchange water, an aqueous solution of sodium carbonate and an aqueous solution of sodium chloride, and was dried with magnesium sulfate. After filtration, dichloromethane was removed by an evaporator. The crude product was dialyzed and reprecipitated repetitively for three times, and was dried under a reduced pressure. Then, a white solid was obtained.
Quantity
0.63 g
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reactant
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resultant solution
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Name
poly(propyleneimine)dendrimer
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1 g
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Synthesis routes and methods II

Procedure details

A solution of methyl cinnamate (28 mmol) and 7M ammonia in MeOH (30 ml) was sealed in a 100 ml thick-wall round bottom flashed, and heated at 90° C. with stirring for 72 h, resulting in a brown solution. After the solvent was removed by a rotary evaporator, the crude products were purified by flash silica gel chromatography (eluting with 2-10% MeOH in DCM) to afford cinnamamide.
Quantity
28 mmol
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30 mL
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Synthesis routes and methods III

Procedure details

0.249 g of bis(triphenylphosphine)-palladium(II) chloride, 6.51 g of (2-bromovinyl)benzene, 3.03 g of formamide, 4.78 g of 4-dimethylamino-pyridine and 25 ml of dimethylacetamide are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with diethylether and water, and extracted. The aqueous phase is extracted by shaking 3 times with diethylether, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 26% (part of the product remains in the water phase).
Quantity
6.51 g
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reactant
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3.03 g
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Name
glass
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200 mL
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4.78 g
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0.249 g
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catalyst
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25 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamamide
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Reactant of Route 2
Cinnamamide
Reactant of Route 3
Reactant of Route 3
Cinnamamide
Reactant of Route 4
Reactant of Route 4
Cinnamamide
Reactant of Route 5
Reactant of Route 5
Cinnamamide
Reactant of Route 6
Reactant of Route 6
Cinnamamide
Customer
Q & A

Q1: How does cinnamamide interact with its target to exert its biological effects?

A1: this compound derivatives exhibit a variety of biological activities, depending on their structure and the target in question. For instance, certain cinnamamides act as tyrosine-specific protein kinase inhibitors []. These compounds bind to the kinase domain, hindering phosphorylation processes crucial for cell signaling. Other cinnamamides, such as (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide (NCT) and N-trans-coumaroyltyramine (NCPA), demonstrate anti-inflammatory effects by suppressing the production of IL-4 in CD4+ cells, crucial for mediating allergic responses [].

Q2: Can you provide an example of a this compound derivative targeting a specific protein and its downstream effects?

A2: A recent study discovered that N-(9H-carbazol-2-yl)this compound (KS-2), a novel N-arylthis compound, significantly enhances erythroblast enucleation, a critical step in red blood cell maturation []. KS-2 achieves this by activating p53, a tumor suppressor protein known to regulate cell cycle progression, leading to accelerated cell cycle exit in late-stage erythroblasts [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.

Q4: What spectroscopic data is available to characterize this compound?

A4: this compound and its derivatives are commonly characterized using various spectroscopic techniques, including:

  • Infrared (IR) spectroscopy: IR spectra reveal characteristic absorption bands corresponding to functional groups such as N-H stretching, C=O stretching (amide), C=C stretching (aromatic and alkene), and C-N stretching [, ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the structure, including the presence and arrangement of hydrogen and carbon atoms, respectively [, , ].
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, aiding in structural elucidation [].

Q5: How does the performance and application of this compound vary under different conditions?

A5: The stability and performance of this compound formulations are significantly influenced by environmental factors. For instance, This compound's efficacy as an avian repellent in protecting oilseed rape crops was limited by its poor persistence on leaves, particularly under rain and freezing conditions []. This highlights the need for appropriate formulation strategies to enhance its weather resistance.

Q6: Are there any known catalytic applications of this compound or its derivatives?

A6: While this compound itself is not typically used as a catalyst, its unique structure makes it a valuable building block in the synthesis of various compounds, some of which may exhibit catalytic properties.

Q7: How is computational chemistry employed in this compound research?

A7: Computational chemistry plays a crucial role in understanding the structure-activity relationships of this compound derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors, such as partition coefficients (logP), Hammett constants, and steric parameters (e.g., molar refractivity), to develop predictive models for biological activity []. These models guide the design of novel cinnamamides with improved potency and selectivity.

Q8: How do modifications to the this compound structure impact its activity?

A8: Structural modifications significantly influence the biological activity of this compound derivatives:

  • Substitution on the aromatic rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of this compound can alter its electronic properties and, consequently, its binding affinity to target proteins. For example, studies on trifluoromethyl-substituted cinnamamides revealed that para- and meta-substitutions enhanced anticonvulsant activity compared to ortho-substitution, highlighting the influence of electronic effects [].
  • Amide group modifications: The nature of the amide substituent can also impact activity. Research on This compound derivatives as α-glucosidase inhibitors demonstrated that increasing the bulkiness or chain length of the amine substituent decreased inhibitory activity, suggesting steric hindrance at the binding site [].

Q9: What are some strategies for improving the stability, solubility, or bioavailability of this compound?

A9: Enhancing the stability and bioavailability of this compound is crucial for its practical applications, particularly in drug development and agriculture. Strategies include:

  • Formulation optimization: This involves incorporating excipients, such as stickers in pesticide formulations, to improve adhesion to target surfaces and enhance resistance to environmental degradation [].
  • Encapsulation techniques: Encapsulating this compound within nanoparticles or microspheres can protect it from degradation, control its release, and improve its delivery to target sites [].

Q10: Has this compound been evaluated in clinical trials for any specific therapeutic application?

A10: While preclinical studies have shown promise for this compound derivatives in various therapeutic areas, such as epilepsy and inflammation, clinical trials are limited. More research is needed to translate these preclinical findings into clinical applications.

Q11: What analytical methods are commonly used for the characterization and quantification of this compound?

A11: Various analytical techniques are employed to characterize and quantify this compound, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify this compound and its derivatives in complex mixtures [].
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds, such as those found in plant extracts containing this compound [].

Q12: Are there viable alternatives or substitutes for this compound in its various applications?

A12: The search for alternatives to this compound, particularly in applications like pest control, is ongoing. Comparative studies evaluating the efficacy, cost, and environmental impact of potential substitutes are crucial for identifying suitable replacements.

Q13: What are some significant milestones in this compound research?

A13: Key milestones in this compound research include:

  • Early studies recognizing the avian and mammalian repellent properties of this compound, paving the way for its potential use in agriculture [].
  • Discovery of This compound derivatives exhibiting anticonvulsant activity, opening avenues for developing novel epilepsy treatments [, ].

Q14: How does this compound research intersect with other scientific disciplines?

A14: this compound research is inherently interdisciplinary, drawing upon expertise from diverse fields such as:

  • Medicinal Chemistry: Synthesis and evaluation of novel this compound derivatives with enhanced pharmacological properties [, ].
  • Pharmacology: Understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound-based drugs [].
  • Agricultural Science: Developing and optimizing this compound formulations for pest control and crop protection [, ].

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